

Edaglitazone: A Deep Dive into its Potent PPAR γ Agonist Activity

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Compound of Interest

Compound Name: *Edaglitazone*

Cat. No.: *B10768922*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Edaglitazone is a member of the thiazolidinedione (TZD) class of compounds, recognized for its potent and selective agonist activity on the Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ). As a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity, PPAR γ is a critical therapeutic target for metabolic disorders, particularly type 2 diabetes. This technical guide provides a comprehensive overview of the core pharmacology of **edaglitazone**, focusing on its PPAR γ agonist activity. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development efforts.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters that define the potency and selectivity of **edaglitazone** as a PPAR γ agonist. While a specific experimentally determined binding affinity (K_i) value for **edaglitazone** is not readily available in the public domain, its functional potency is well-characterized by its half-maximal effective concentration (EC $_{50}$) in cofactor recruitment assays.

Parameter	Receptor	Value	Assay Type
EC50	Human PPAR γ	35.6 nM	Cofactor Recruitment Assay
EC50	Human PPAR α	1053 nM	Cofactor Recruitment Assay

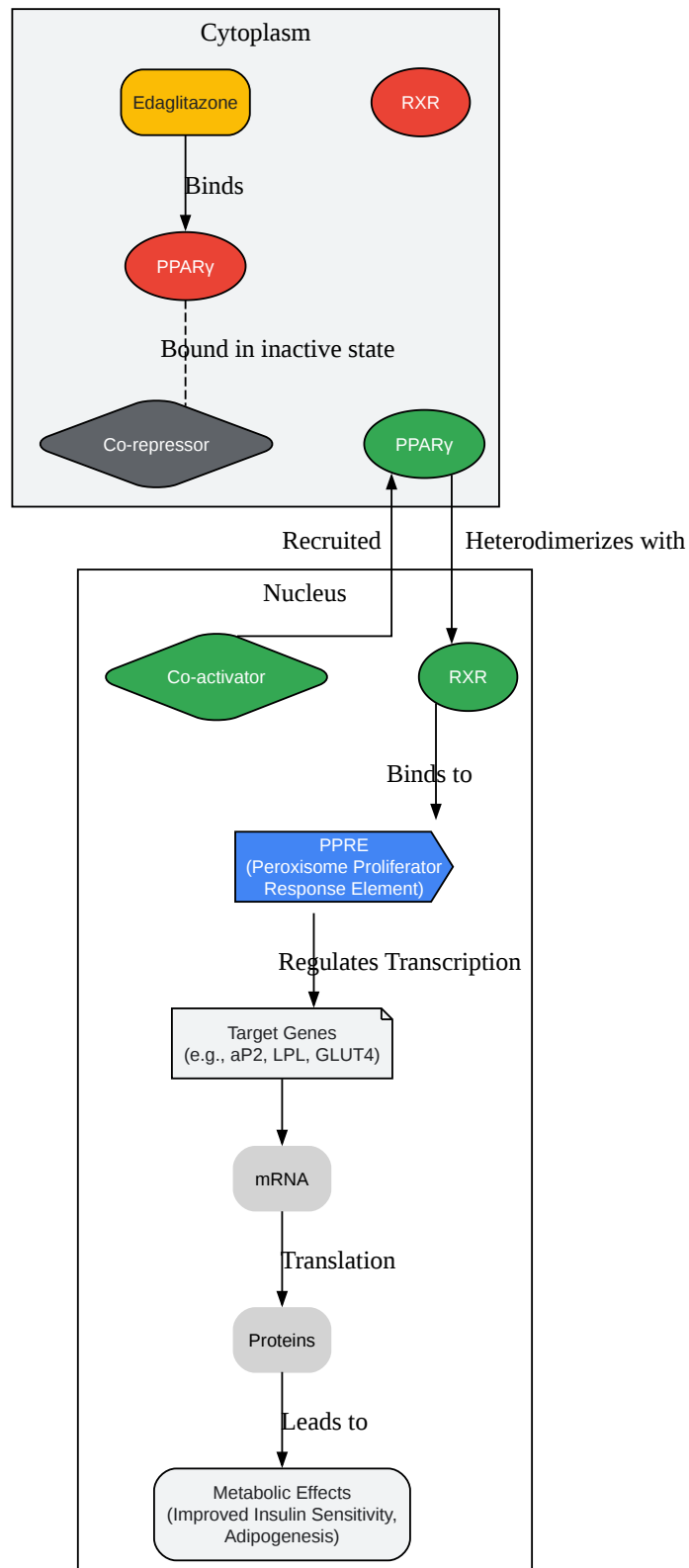
Table 1: **Edaglitazone** Potency and Selectivity. This table highlights the potent activation of PPAR γ by **edaglitazone** and its significant selectivity over PPAR α .

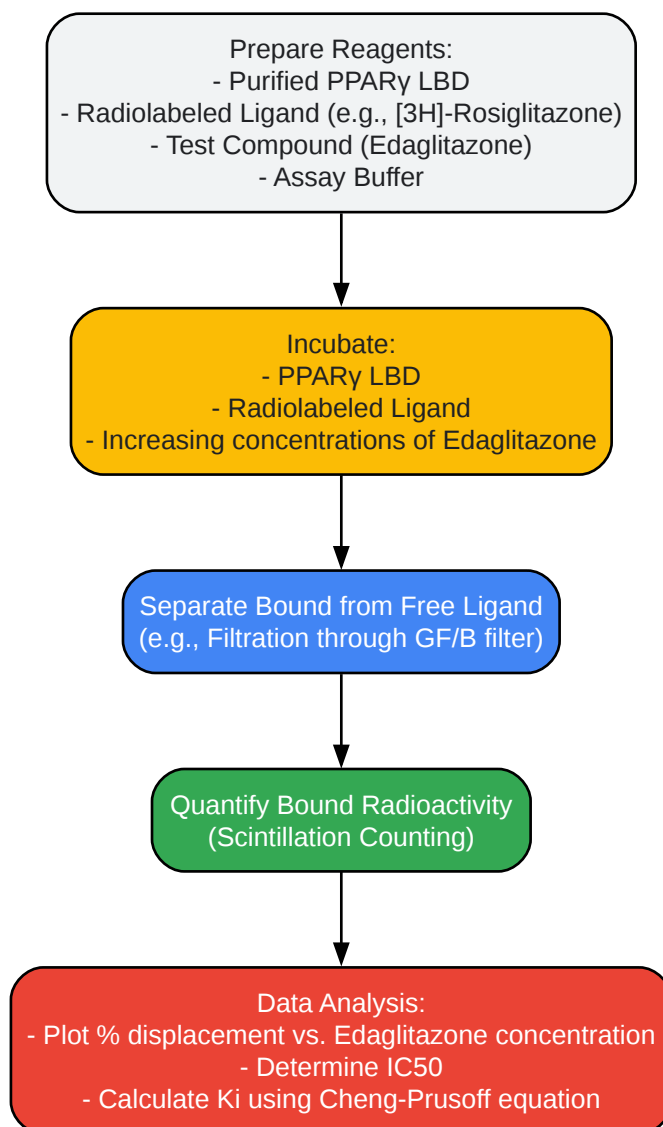
Compound	Relative Binding Strength to PPAR γ	Supporting Evidence
Edaglitazone	Stronger than Ciglitazone	Computational studies indicate that the bulkier and longer tail of edaglitazone allows for additional hydrophobic interactions within the PPAR γ binding site, contributing to its stronger binding affinity compared to ciglitazone[1].

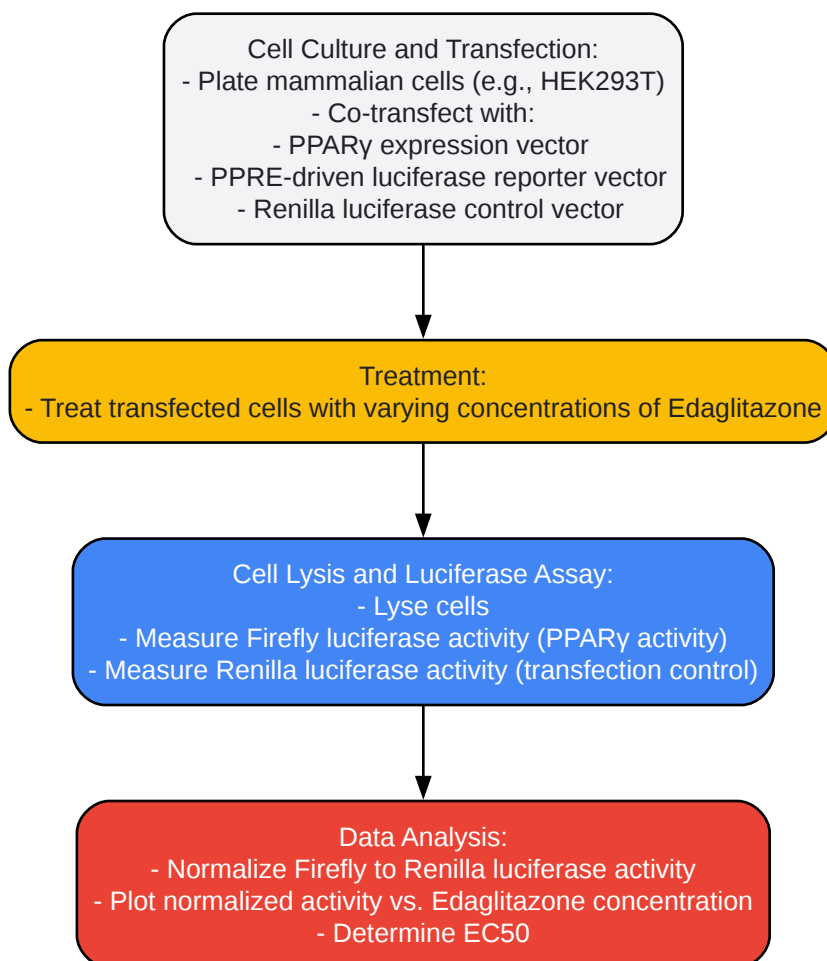
Table 2: Comparative Binding Affinity of **Edaglitazone**. This table provides a qualitative comparison of **edaglitazone**'s binding affinity to another TZD, ciglitazone.

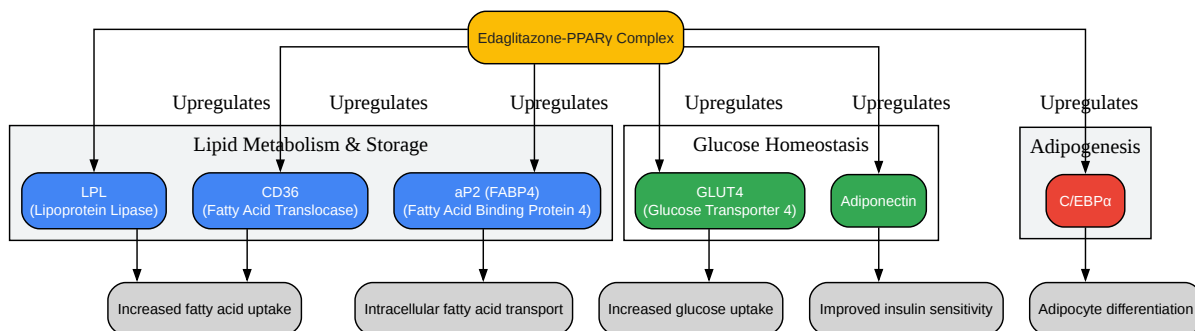
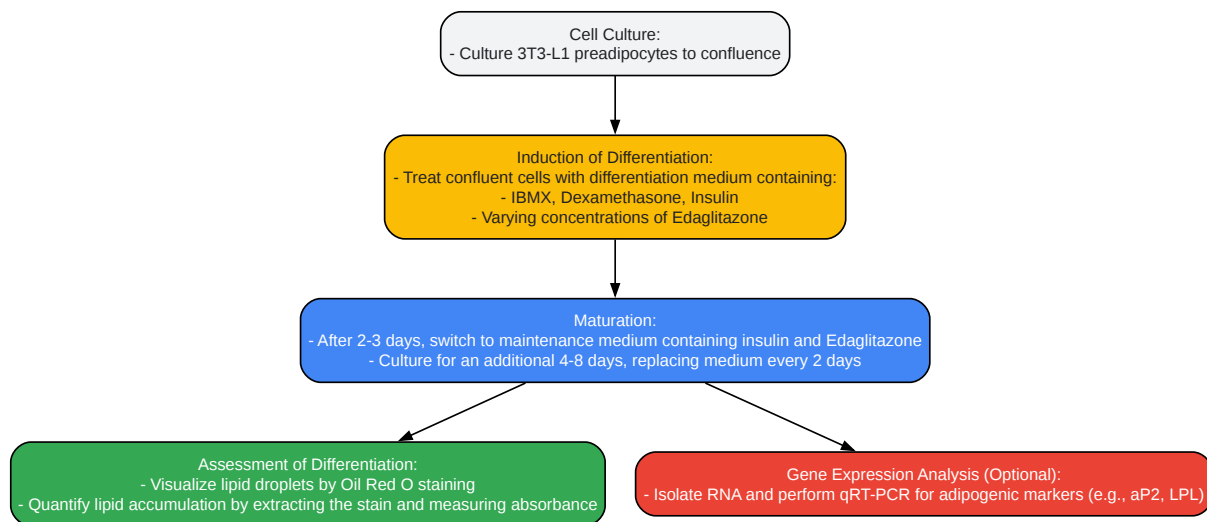
Core Signaling Pathway

Edaglitazone exerts its therapeutic effects by binding to and activating PPAR γ , a nuclear receptor that functions as a ligand-activated transcription factor. The activation of PPAR γ initiates a cascade of molecular events that lead to the regulation of target gene expression.









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References

- 1. Study of the interactions between Edaglitazone and Ciglitazone with PPAR γ and their antiplatelet profile - PubMed [pubmed.ncbi.nlm.nih.gov]
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